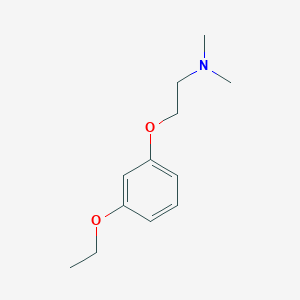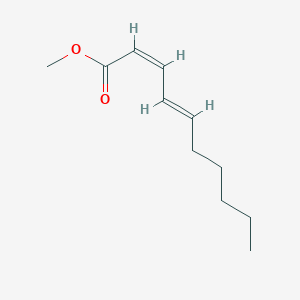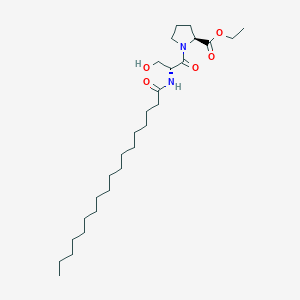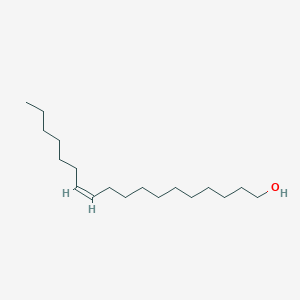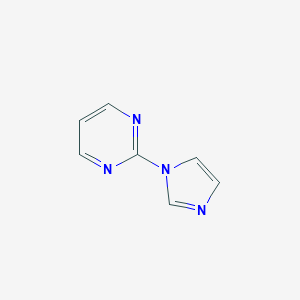
2-(1H-Imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a pyrimidine ring fused with an imidazole ring, which imparts unique properties to the compound.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes and proteins that are involved in various biological pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(1H-Imidazol-1-yl)pyrimidine depend on the specific biological pathway or enzyme that is targeted. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1H-Imidazol-1-yl)pyrimidine in lab experiments is its versatility. The compound can be used to target various enzymes and proteins involved in different biological pathways. Another advantage is that the compound is relatively easy to synthesize and purify. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(1H-Imidazol-1-yl)pyrimidine. One direction is to investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's effects on specific enzymes and proteins involved in the immune response. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyrimidine with imidazole in the presence of a suitable catalyst. Another method involves the reaction of 2-chloropyrimidine with imidazole in the presence of a base. The yield and purity of the compound depend on the reaction conditions, catalyst, and purification method.
Applications De Recherche Scientifique
2-(1H-Imidazol-1-yl)pyrimidine has shown promising results in various scientific research applications. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-9-7(10-3-1)11-5-4-8-6-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHSYISOHEFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

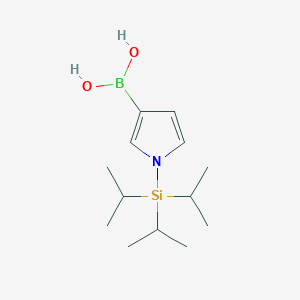
![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)
